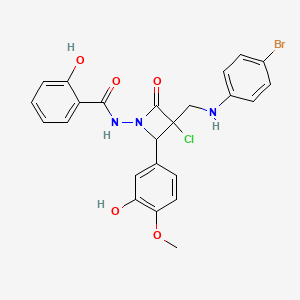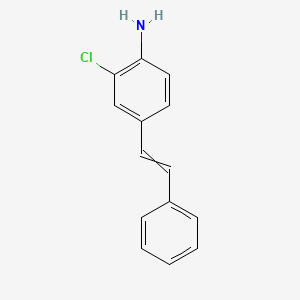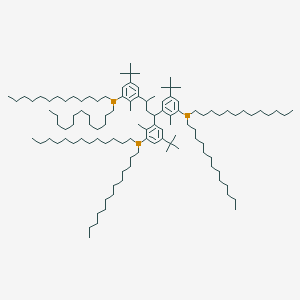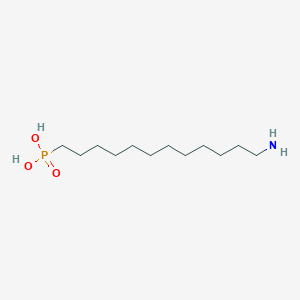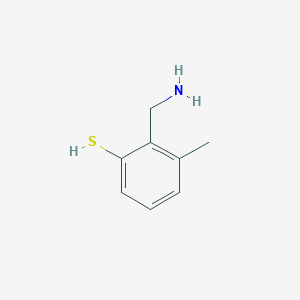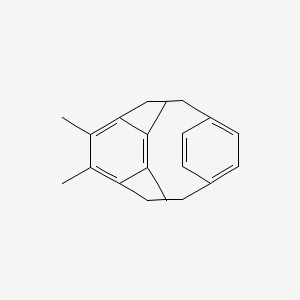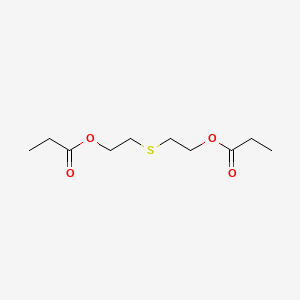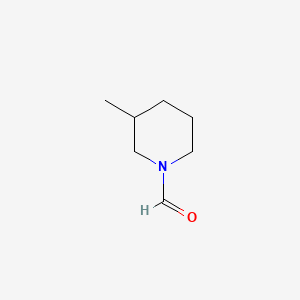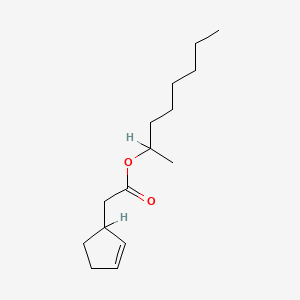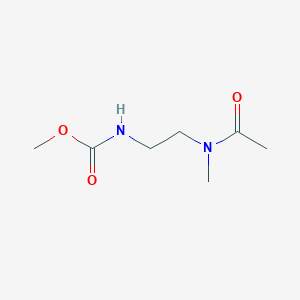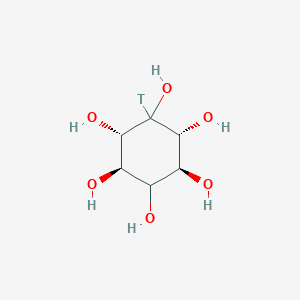
ETHYLENE, 1-BROMO-1-(p-CHLOROPHENYL)-2,2-DIPHENYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYLENE, 1-BROMO-1-(p-CHLOROPHENYL)-2,2-DIPHENYL- is a complex organic compound characterized by the presence of bromine, chlorine, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYLENE, 1-BROMO-1-(p-CHLOROPHENYL)-2,2-DIPHENYL- typically involves the bromination of 1-(p-chlorophenyl)-2,2-diphenylethylene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine to the ethylene moiety. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
ETHYLENE, 1-BROMO-1-(p-CHLOROPHENYL)-2,2-DIPHENYL- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Reduction Reactions: The compound can be reduced to form the corresponding ethylene derivative without the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of epoxides or other oxygen-containing derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are used.
Major Products
Substitution: Products include 1-(p-chlorophenyl)-2,2-diphenylethylene derivatives with different substituents replacing the bromine atom.
Reduction: The major product is 1-(p-chlorophenyl)-2,2-diphenylethylene.
Oxidation: Products include epoxides or hydroxylated derivatives.
Aplicaciones Científicas De Investigación
ETHYLENE, 1-BROMO-1-(p-CHLOROPHENYL)-2,2-DIPHENYL- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ETHYLENE, 1-BROMO-1-(p-CHLOROPHENYL)-2,2-DIPHENYL- involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the phenyl groups, contribute to the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-4-chlorobenzene
- 4-Bromo-1-chlorobenzene
- 4-Bromophenyl chloride
Uniqueness
ETHYLENE, 1-BROMO-1-(p-CHLOROPHENYL)-2,2-DIPHENYL- is unique due to the presence of both bromine and chlorine atoms on the ethylene backbone, along with two phenyl groups. This combination of substituents imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
796-13-4 |
|---|---|
Fórmula molecular |
C20H14BrCl |
Peso molecular |
369.7 g/mol |
Nombre IUPAC |
1-(1-bromo-2,2-diphenylethenyl)-4-chlorobenzene |
InChI |
InChI=1S/C20H14BrCl/c21-20(17-11-13-18(22)14-12-17)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H |
Clave InChI |
LUFBUHNWDHJVBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)Cl)Br)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


